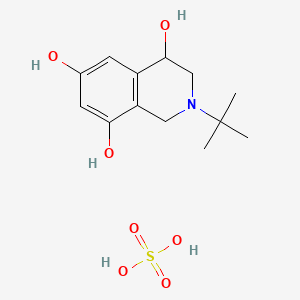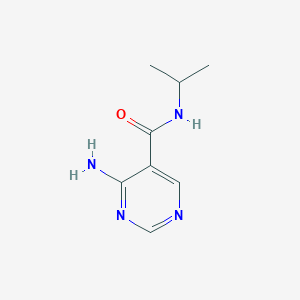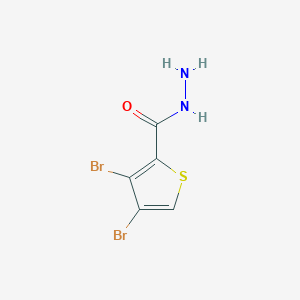![molecular formula C11H13ClF2N2O2 B12076592 Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester CAS No. 2149597-34-0](/img/structure/B12076592.png)
Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide carbamique, ester 1,1-diméthyléthylique de N-[6-chloro-4-(difluorométhyl)-3-pyridinyl]- est un composé chimique ayant des applications significatives dans divers domaines. Il est connu pour sa structure unique, qui comprend un cycle pyridine substitué par des groupes chlore et difluorométhyl, et un groupe fonctionnel ester carbamate. Ce composé est souvent utilisé dans la recherche scientifique et les applications industrielles en raison de sa réactivité et de sa stabilité.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide carbamique, ester 1,1-diméthyléthylique de N-[6-chloro-4-(difluorométhyl)-3-pyridinyl]-, implique généralement la réaction de la 6-chloro-4-(difluorométhyl)pyridine avec un précurseur d'ester carbamate approprié. Les conditions réactionnelles incluent souvent l'utilisation d'une base telle que l'hydrure de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile. La réaction est généralement effectuée dans un solvant organique tel que le diméthylformamide (DMF) ou le tétrahydrofurane (THF) à des températures élevées pour assurer une conversion complète.
Méthodes de production industrielles
Dans les milieux industriels, la production de ce composé peut impliquer des réacteurs à écoulement continu pour améliorer l'efficacité et le rendement. L'utilisation de catalyseurs et de conditions réactionnelles optimisées peut encore améliorer la capacité de mise à l'échelle du processus de synthèse. Des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
L'acide carbamique, ester 1,1-diméthyléthylique de N-[6-chloro-4-(difluorométhyl)-3-pyridinyl]-, subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents tels que l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution nucléophile sont courantes, où l'atome de chlore peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène dans l'acide acétique ou permanganate de potassium dans l'eau.
Réduction : Hydrure de lithium et d'aluminium dans l'éther ou borohydrure de sodium dans le méthanol.
Substitution : Hydrure de sodium dans le DMF ou carbonate de potassium dans le THF.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de pyridine correspondants, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
L'acide carbamique, ester 1,1-diméthyléthylique de N-[6-chloro-4-(difluorométhyl)-3-pyridinyl]-, a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme brique de construction dans la synthèse de molécules plus complexes.
Biologie : Employé dans l'étude de l'inhibition enzymatique et des interactions protéiques.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment comme agent anti-inflammatoire ou antimicrobien.
Industrie : Utilisé dans la production d'agrochimiques et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La présence des groupes chlore et difluorométhyl augmente son affinité de liaison et sa spécificité. Le groupe fonctionnel ester carbamate peut subir une hydrolyse, libérant des intermédiaires actifs qui exercent des effets biologiques. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique ou la modulation de la signalisation des récepteurs.
Applications De Recherche Scientifique
Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and difluoromethyl groups enhances its binding affinity and specificity. The carbamate ester functional group can undergo hydrolysis, releasing active intermediates that exert biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide carbamique, ester 1,1-diméthyléthylique de N-(6-chloro-4-iodo-3-pyridinyl)-N-méthyl-
- Acide carbamique, ester 1,1-diméthyléthylique de N-[1-(5-bromo-2-chloro-4-pyrimidinyl)amino]cyclohexyl]méthyl-
Unicité
L'acide carbamique, ester 1,1-diméthyléthylique de N-[6-chloro-4-(difluorométhyl)-3-pyridinyl]-, est unique en raison de la présence du groupe difluorométhyl, qui confère des propriétés chimiques et biologiques distinctes. Ce groupe améliore la stabilité et la réactivité du composé, ce qui en fait un outil précieux dans diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
2149597-34-0 |
|---|---|
Formule moléculaire |
C11H13ClF2N2O2 |
Poids moléculaire |
278.68 g/mol |
Nom IUPAC |
tert-butyl N-[6-chloro-4-(difluoromethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C11H13ClF2N2O2/c1-11(2,3)18-10(17)16-7-5-15-8(12)4-6(7)9(13)14/h4-5,9H,1-3H3,(H,16,17) |
Clé InChI |
IICGLDXHBVQCKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12076520.png)

![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B12076533.png)

![2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol](/img/structure/B12076537.png)


![4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12076548.png)

![L-Asparagine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-](/img/structure/B12076558.png)


![1-(3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B12076566.png)
